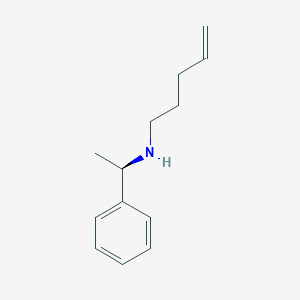
(R)-N-(1-Phenylethyl)pent-4-EN-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-N-(1-Phenylethyl)pent-4-EN-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a phenylethyl group attached to a pent-4-en-1-amine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(1-Phenylethyl)pent-4-EN-1-amine typically involves the reaction of ®-1-phenylethylamine with pent-4-en-1-ol under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a base like sodium hydroxide (NaOH). The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of ®-N-(1-Phenylethyl)pent-4-EN-1-amine may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques such as chromatography and crystallization is also common to obtain a high-purity product.
Análisis De Reacciones Químicas
Types of Reactions
®-N-(1-Phenylethyl)pent-4-EN-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of halogenated derivatives or other substituted compounds.
Aplicaciones Científicas De Investigación
®-N-(1-Phenylethyl)pent-4-EN-1-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It is also studied for its reactivity and potential as a catalyst in various chemical reactions.
Biology: Researchers investigate the compound’s effects on biological systems, including its potential as a ligand for receptors and enzymes.
Medicine: The compound is explored for its potential therapeutic properties, such as its ability to interact with specific molecular targets in the body.
Industry: In industrial applications, the compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of ®-N-(1-Phenylethyl)pent-4-EN-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
®-N-(1-Phenylethyl)pent-4-EN-1-amine can be compared with other similar compounds, such as:
(S)-N-(1-Phenylethyl)pent-4-EN-1-amine: The enantiomer of the compound, which may have different biological activities and properties.
N-(1-Phenylethyl)pent-4-EN-1-amine: The racemic mixture of the compound, which contains both ®- and (S)-enantiomers.
N-(1-Phenylethyl)pent-4-EN-1-ol: A related compound with a hydroxyl group instead of an amine group.
The uniqueness of ®-N-(1-Phenylethyl)pent-4-EN-1-amine lies in its specific stereochemistry and the presence of both a phenylethyl group and a pent-4-en-1-amine backbone, which contribute to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C13H19N |
|---|---|
Peso molecular |
189.30 g/mol |
Nombre IUPAC |
N-[(1R)-1-phenylethyl]pent-4-en-1-amine |
InChI |
InChI=1S/C13H19N/c1-3-4-8-11-14-12(2)13-9-6-5-7-10-13/h3,5-7,9-10,12,14H,1,4,8,11H2,2H3/t12-/m1/s1 |
Clave InChI |
VJDKPIIPMMQEEX-GFCCVEGCSA-N |
SMILES isomérico |
C[C@H](C1=CC=CC=C1)NCCCC=C |
SMILES canónico |
CC(C1=CC=CC=C1)NCCCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



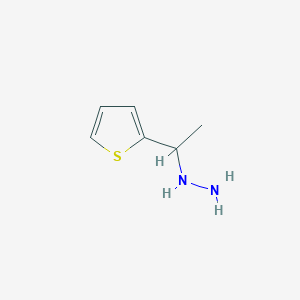
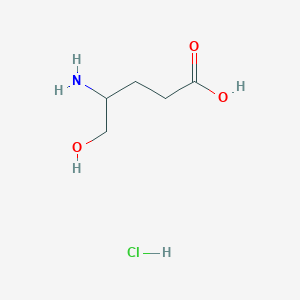
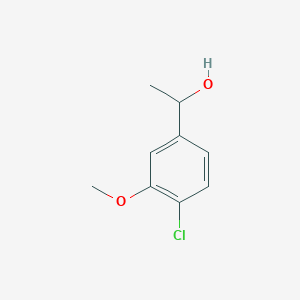
![Thieno[3,2-c]pyridin-6-amine](/img/structure/B12440541.png)
![2-[(4-Cyclohexyl-1-ethoxy-1-oxobutan-2-YL)amino]propanoic acid](/img/structure/B12440549.png)
![(1Z)-2-(3,5-dihydroxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)-1-[(4-hydroxy-3-methoxyphenyl)methylidene]-2,3-dihydroindene-4,6-diol](/img/structure/B12440552.png)
![N-[(2E)-3-(2-Amino-1H-imidazol-4-YL)prop-2-EN-1-YL]-4-bromo-1H-pyrrole-2-carboxamide](/img/structure/B12440557.png)
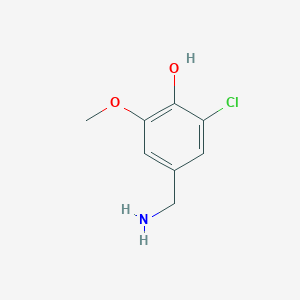

![(4aS,8aS)-4-Methyl-4a,5,6,7,8,8a-hexahydrobenzo[b][1,4]oxazin-3-one hydrochloride](/img/structure/B12440582.png)
![1-[3-(3-Methylphenoxy)propyl]hydrazine](/img/structure/B12440588.png)
![N-[(Benzyloxy)carbonyl]-L-phenylalanyl-L-tyrosyl-L-leucine](/img/structure/B12440589.png)
![tert-butyl N-(1-{3-[(2-cyanophenyl)methyl]-1-methyl-2,6-dioxopyrimidin-4-yl}piperidin-3-yl)carbamate](/img/structure/B12440597.png)
